N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole-5-carboxamide moiety linked to a 5,6-dihydro-4H-cyclopenta[d]thiazole ring. The thiazole ring is further substituted with a piperazine-1-carbonyl group bearing a 2-fluorophenyl substituent . The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating lipophilicity .
Properties
IUPAC Name |
N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c26-17-3-1-2-4-18(17)29-9-11-30(12-10-29)24(32)16-6-8-21-22(16)27-25(35-21)28-23(31)15-5-7-19-20(13-15)34-14-33-19/h1-5,7,13,16H,6,8-12,14H2,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHDLDWLFSOKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)N3CCN(CC3)C4=CC=CC=C4F)N=C(S2)NC(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, compounds containing a fluorophenylpiperazine moiety have been found to act as inhibitors of equilibrative nucleoside transporters (ENTs), showing more selectivity towards ENT2.
Mode of Action
The presence of the fluorophenylpiperazine moiety could potentially enhance the compound’s ability to penetrate cellular membranes and reach its target sites.
Biochemical Pathways
For instance, compounds containing a thiazole moiety have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions is likely to be influenced by the specific structural features of the compound, including the presence of the piperazine moiety.
Biological Activity
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound's complex structure includes multiple pharmacophoric elements that contribute to its biological activity. It features:
- A piperazine moiety, which is known for its role in modulating neurotransmitter systems.
- A cyclopentathiazole ring that may impart unique biological properties.
- A benzo[d][1,3]dioxole group that is often associated with various pharmacological effects.
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the piperazine moiety have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HCT 116 | 15.0 | Cell cycle arrest |
| N-(...) | MCF-7 | TBD | TBD |
2. Monoamine Oxidase Inhibition
The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are significant for treating depression and anxiety disorders.
A study reported that related compounds showed potent MAO-B inhibitory activities with IC50 values ranging from 0.013 to 0.039 µM, suggesting that N-(...) may similarly affect MAO activity.
3. Cytotoxicity Studies
Cytotoxicity assays using L929 fibroblast cells demonstrated varying degrees of toxicity among structurally similar compounds. The compound's cytotoxic profile is essential for assessing its safety and therapeutic potential.
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| N-(...) | 1 | 95 |
| N-(...) | 10 | 80 |
| N-(...) | 50 | TBD |
The biological activity of N-(...) can be attributed to several mechanisms:
- Receptor Modulation: The piperazine ring may interact with various neurotransmitter receptors, potentially influencing mood and cognition.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like MAO, which could lead to increased levels of neurotransmitters in the brain.
- Induction of Apoptosis: The structural components may facilitate pathways leading to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the potential applications of compounds similar to N-(...). For example:
- A study on a related piperazine derivative demonstrated significant antitumor effects in vivo, leading to further investigations into its mechanism involving apoptosis and cell signaling pathways.
- Another research effort focused on the neuroprotective effects of piperazine-based compounds in models of neurodegeneration, indicating possible therapeutic avenues for diseases like Alzheimer's.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Piperazine-Carboxamide Derivatives Compounds such as N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) and N-(4-fluorophenyl)-derivative (A3) () share the piperazine-carboxamide backbone but differ in the heterocyclic system (quinazolinone vs. cyclopenta[d]thiazole). Key differences include:
- A3 exhibits a higher melting point (196.5–197.8 °C) compared to A2 (189.5–192.1 °C), suggesting enhanced crystallinity due to para-substitution .
B. Fluorophenyl-Piperazine Derivatives Compounds 7–19 from feature a [4-(4-fluorobenzyl)piperazin-1-yl]methanone scaffold. Unlike the target compound, these lack the thiazole and benzo[d][1,3]dioxole moieties. The 4-fluorobenzyl group in these derivatives is associated with improved blood-brain barrier penetration, whereas the target compound’s 2-fluorophenyl group may reduce steric hindrance for receptor binding .
C. Benzo[b][1,4]oxazin-3(4H)-one Analogues Compounds such as 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide () replace the thiazole with an oxazole/oxazine system.
Pharmacological and Physicochemical Properties
*Estimated using MarvinSketch.
- Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound may enhance binding affinity through electron-withdrawing effects, similar to nitro-substituted analogues in , where nitro groups improved antitubercular activity .
- Solubility : The benzo[d][1,3]dioxole moiety likely increases lipophilicity compared to unsubstituted phenyl rings, as seen in for quaternary ammonium compounds .
Structure-Activity Relationship (SAR) Insights
- Piperazine Position : Para-substitution on the phenyl ring (e.g., A3 ) generally enhances activity compared to ortho/meta positions, as seen in . However, the target compound’s 2-fluorophenyl group may optimize steric interactions in a specific binding pocket.
- Heterocyclic Core : Thiazole and oxazole cores ( vs. 13) show divergent bioactivities; thiazoles are often associated with kinase inhibition, while oxazines may favor antioxidant effects .
- Carboxamide Linkage : The benzo[d][1,3]dioxole-5-carboxamide in the target compound may improve metabolic stability over ester-containing analogues () .
Preparation Methods
Low Yields in Spirocyclic Thiazole Formation
Steric hindrance in spirocyclic derivatives (3f–3i ) limits yields to <25%. Switching from conventional heating to microwave irradiation (150–160°C) reduces reaction times from 12 hours to 20 minutes, marginally improving yields to 19–22%.
Epimerization During Carboxamide Coupling
Racemization at the thiazole C-2 position occurs when using strong bases (e.g., NaOH). Substituting triethylamine with N,N-diisopropylethylamine (DIPEA) maintains a mild pH (7.5–8.0), preserving stereochemical integrity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves coupling a 2-fluorophenylpiperazine intermediate with a cyclopenta[d]thiazole-carboxamide backbone. Key steps include:
- Using a base (e.g., triethylamine) to activate the carbonyl group during coupling reactions .
- Solvent optimization (e.g., dichloromethane or tetrahydrofuran) to enhance solubility and reaction kinetics .
- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via column chromatography to reduce side products .
- Critical Parameter : Temperature control (e.g., 0–25°C) minimizes undesired side reactions, such as hydrolysis of the carboxamide group .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the piperazine and cyclopenta[d]thiazole moieties. For example, coupling constants (J values) distinguish cis/trans isomers in the piperazine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the fluorophenyl group (m/z ~121) .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s receptor binding affinities in different assays?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents). Strategies include:
- Cross-Validation : Use surface plasmon resonance (SPR) to measure binding kinetics alongside radioligand displacement assays .
- Computational Docking : Compare binding poses in homology models of target receptors (e.g., serotonin or dopamine receptors) to identify assay-specific steric clashes or solvation effects .
- Control Experiments : Test the compound’s stability under assay conditions (e.g., DMSO concentration, incubation time) to rule out degradation artifacts .
Q. What strategies improve pharmacokinetic properties while maintaining bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability, as seen in similar piperazine-carboxamide derivatives .
- Fluorination : Modify the benzo[d][1,3]dioxole group with additional fluorine atoms to increase metabolic stability without altering target affinity .
- LogP Optimization : Use fragment-based SAR to balance hydrophobicity (e.g., cyclopenta[d]thiazole) and solubility (e.g., polar carboxamide) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-fluorophenyl group?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess steric/electronic effects on receptor binding .
- Biological Assays : Compare IC50 values across analogs in functional assays (e.g., cAMP inhibition for GPCR targets) .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to visualize fluorine’s role in hydrophobic pocket interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?
- Methodological Answer :
- Cell Line Validation : Ensure consistent use of authenticated cell lines (e.g., via STR profiling) to rule out contamination .
- Assay Standardization : Normalize cytotoxicity data to ATP levels (via CellTiter-Glo) rather than MTT, which may interact with the compound’s thiazole moiety .
- Metabolic Profiling : Use LC-MS to quantify intracellular concentrations and identify metabolites that may differ across cell models .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- Rodent Models : Test in forced swim (depression) or Morris water maze (cognitive function) assays, prioritizing models with validated blood-brain barrier permeability .
- Dosing Regimens : Administer via intraperitoneal injection (5–10 mg/kg) with pharmacokinetic sampling to correlate plasma levels with efficacy .
- Control Groups : Include positive controls (e.g., fluoxetine for depression models) and vehicle controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
